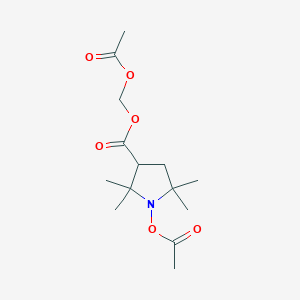

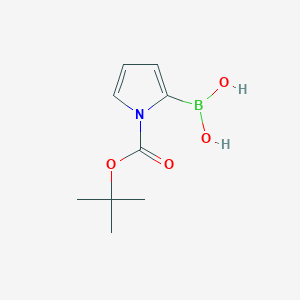

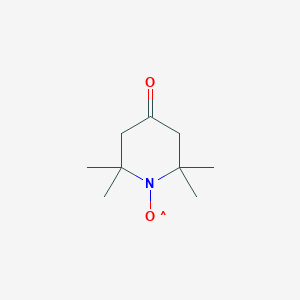

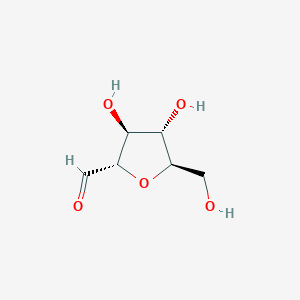

![molecular formula C31H37KN2O8S2 B015813 Potassium;2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate CAS No. 449175-57-9](/img/structure/B15813.png)

Potassium;2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex potassium-based organic frameworks often involves hydrothermal methods or reactions with organic sulfonates and carboxylates under specific conditions. For example, in the synthesis of lanthanide-potassium biphenyl-3,3'-disulfonyl-4,4'-dicarboxylate frameworks, a novel sulfonate-carboxylate ligand was used, showcasing the intricate processes involved in constructing such compounds (Li‐juan Zhou et al., 2016).

Molecular Structure Analysis

The molecular structure of potassium-based compounds is often characterized by coordination polymers with unique geometries. For instance, a potassium complex with 5-sulfonobenzene-1,2,4-tricarboxylic acid formed a three-dimensional polymeric structure, indicating the complex and varied nature of these compounds' molecular architectures (Wei-Lu Xiong et al., 2013).

Chemical Reactions and Properties

Potassium-based sulfonate compounds participate in various chemical reactions, including coordination to form frameworks with potential for gas sorption and luminescent sensing of metal ions. The reactivity of these compounds under different conditions illustrates their versatile chemical properties (Li‐juan Zhou et al., 2016).

Physical Properties Analysis

The physical properties of potassium sulfonate compounds, such as their photoluminescent emissions and thermal stability, are crucial for their potential applications in sensing and materials science. The unique emissions and stability under various conditions highlight the importance of understanding these compounds' physical characteristics (Wei-Lu Xiong et al., 2013).

Chemical Properties Analysis

The chemical properties of potassium sulfonate compounds, including their reactivity and interaction with other molecules, are essential for their application in catalysis and material synthesis. Studies on their reactivity with different nucleophiles and their role in catalyzing reactions shed light on their chemical behavior and potential uses (Kathryn. Llamas et al., 1986).

Wissenschaftliche Forschungsanwendungen

Synthesis and Optical Imaging Applications

A novel water-soluble dye with near-infrared features for cancer detection has been developed, showing potential for broad applications in developing molecular-based beacons for cancer detection. This dye exhibits a 2-fold increase in quantum yield compared to previous generations, highlighting its suitability for in vivo optical imaging (Pham, Medarova, & Moore, 2005).

Coordination Chemistry with Potassium

The coordination chemistry of the 2,3-dimethylindolide anion with potassium has been explored, demonstrating flexibility in binding and bridging potassium ions in various modes. This research provides insights into the extended structures formed through different binding modes, contributing to the understanding of the compound's chemical behavior (Evans, Brady, & Ziller, 2002).

Analysis of Organic Salts

Studies on the ionization of organic salts by laser irradiation, including sulfonates, sulfates, and thiosulfates, have shed light on the behavior of these compounds under laser irradiation. The findings contribute to the understanding of the organic ions observed and the abundance of inorganic ions in the spectra, which is crucial for analytical applications (Mumma & Vastola, 1972).

Crystal Structure and Polymer Assembly

Research into the crystal structure of potassium salts and their assembly with multidentate ligands has revealed the construction of three-dimensional polymer structures with functional properties. This study highlights the use of potassium to construct polymer structures with multifunctional ligands, which have applications in catalysis, optical materials, and gas adsorbents (Han, Du, & Wang, 2007).

Lanthanide-Potassium Frameworks

A novel lanthanide-organic framework featuring a three-dimensional structure with large and small channels has been synthesized, showing potential for gas sorption, proton conductivity, and luminescent sensing of metal ions. This research demonstrates the framework's affinity for quadrupolar molecules and its humidity- and temperature-dependent proton conductivity, as well as its potential for recognizing specific ions (Zhou et al., 2016).

Eigenschaften

IUPAC Name |

potassium;2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N2O8S2.K/c1-6-32-25-16-14-21(42(36,37)38)19-23(25)30(2,3)27(32)11-10-12-28-31(4,5)24-20-22(43(39,40)41)15-17-26(24)33(28)18-9-7-8-13-29(34)35;/h10-12,14-17,19-20H,6-9,13,18H2,1-5H3,(H2-,34,35,36,37,38,39,40,41);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISNCKBAILWZRU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)(C)C.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H37KN2O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium;2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.